Cas no 138770-67-9 (1-(4-Chloro-2-methylquinolin-3-yl)ethanone)

1-(4-Chloro-2-methylquinolin-3-yl)ethanone Propriedades químicas e físicas
Nomes e Identificadores
-
- 1-(4-Chloro-2-methylquinolin-3-yl)ethanone
- 1-(4-chloro-2-methyl-3-quinolinyl)Ethanone
- 1‐(4‐CHLORO‐2‐METHYLQUINOLIN‐3‐YL)ETHANONE
- 3-Acetyl-4-chloro-2-methylquinoline
- DTXSID60567801
- 1-(4-Chloro-2-methylquinolin-3-yl)ethan-1-one
- 1-(4-CHLORO-2-METHYL-3-QUINOLINYL)-ETHANONE
- 138770-67-9
- DB-063271
- ETHANONE, 1-(4-CHLORO-2-METHYL-3-QUINOLINYL)-
- AB50478
-
- MDL: MFCD09264041
- Inchi: InChI=1S/C12H10ClNO/c1-7-11(8(2)15)12(13)9-5-3-4-6-10(9)14-7/h3-6H,1-2H3
- Chave InChI: AQGFSEWPELITRP-UHFFFAOYSA-N
- SMILES: CC1=NC2=CC=CC=C2C(=C1C(=O)C)Cl
Propriedades Computadas
- Massa Exacta: 219.04500
- Massa monoisotópica: 219.0450916g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 15
- Contagem de Ligações Rotativas: 1
- Complexidade: 256
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 30Ų
- XLogP3: 2.9
Propriedades Experimentais
- PSA: 29.96000
- LogP: 3.39920
1-(4-Chloro-2-methylquinolin-3-yl)ethanone Informações de segurança
1-(4-Chloro-2-methylquinolin-3-yl)ethanone Dados aduaneiros
- CÓDIGO SH:2933499090
- Dados aduaneiros:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(4-Chloro-2-methylquinolin-3-yl)ethanone Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Alichem | A189006022-1g |
1-(4-Chloro-2-methylquinolin-3-yl)ethanone |
138770-67-9 | 95% | 1g |
352.00 USD | 2021-06-01 | |
Chemenu | CM145713-1g |
1-(4-chloro-2-methylquinolin-3-yl)ethan-1-one |
138770-67-9 | 95% | 1g |
$386 | 2023-02-18 | |
Chemenu | CM145713-1g |
1-(4-chloro-2-methylquinolin-3-yl)ethan-1-one |
138770-67-9 | 95% | 1g |
$408 | 2021-08-05 |
1-(4-Chloro-2-methylquinolin-3-yl)ethanone Literatura Relacionada
-
Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
-
Chilakapati Madhu,Bappaditya Roy,Pandeeswar Makam,Thimmaiah Govindaraju Chem. Commun., 2018,54, 2280-2283
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
138770-67-9 (1-(4-Chloro-2-methylquinolin-3-yl)ethanone) Produtos relacionados
- 2229242-03-7(1-(2-methylpropyl)-1H-pyrazol-3-ylmethanethiol)
- 1061702-76-8(5-[(6-Methoxy-8-quinolyl)amino]pentanenitrile)
- 2059966-31-1(tert-butyl 2-(aminooxy)-2-(methoxymethyl)-4-methylpentanoate)
- 1506347-15-4(methyl 3-(3-amino-1H-pyrazol-1-yl)-2,2-dimethylpropanoate)
- 1008562-87-5(tert-butyl (3S)-3-formylpiperidine-1-carboxylate)
- 1094397-52-0(6-4-(hydroxymethyl)piperidin-1-ylpyridine-3-carbonitrile)
- 1032821-57-0(Urea, N-[(10,11-dihydro-8-methoxy-5H-dibenzo[a,d]cyclohepten-10-yl)methyl]-)
- 1798488-83-1(N'-(3-fluoro-4-methylphenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide)
- 2098086-60-1(1-(3-chlorophenyl)pentan-1-amine hydrochloride)
- 74497-15-7(Propanoic acid,2-chloro-, ethyl ester, (2S)-)




